

Application Notes and Protocols for Sulfo-Cy3.5 Amine in Flow Cytometry

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Compound of Interest

Compound Name: **Sulfo-Cy3.5 amine**

Cat. No.: **B12363985**

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Introduction

Sulfo-Cy3.5 amine is a water-soluble, amine-reactive fluorescent dye that serves as a versatile tool in flow cytometry and other fluorescence-based applications.^{[1][2]} Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.^[3] The primary amine group on the Sulfo-Cy3.5 molecule allows for its covalent conjugation to target molecules.^[3] In the context of flow cytometry, **Sulfo-Cy3.5 amine** is particularly valuable for assessing cell viability, tracking cell proliferation, and as a component in multiplexed apoptosis assays. This document provides detailed application notes and protocols for the effective use of **Sulfo-Cy3.5 amine** in these key flow cytometry applications.

Physicochemical and Spectral Properties

Sulfo-Cy3.5 is a bright and photostable dye, making it a reliable choice for flow cytometry experiments.^[2] A summary of its key properties is provided in the table below.

| Property | Value | Reference(s) |
|--|--------------------------------------|--------------|
| Excitation Maximum (λ_{ex}) | ~581 nm | |
| Emission Maximum (λ_{em}) | ~596 nm | |
| Molecular Weight | ~1051.38 g/mol | |
| Solubility | Good in water and DMSO | |
| Storage | Store at -20°C, protected from light | |

Application 1: Cell Viability Assessment (Live/Dead Discrimination) Principle

Amine-reactive dyes like Sulfo-Cy3.5 are membrane-impermeant and serve as excellent viability probes. In a population of cells, viable cells with intact plasma membranes will exhibit minimal fluorescence as the dye can only react with the limited number of primary amines on the cell surface. In contrast, dead or dying cells with compromised membranes are permeable to the dye, allowing it to enter the cytoplasm and covalently bind to the abundant intracellular proteins. This results in a significantly brighter fluorescent signal in dead cells compared to live cells, enabling their clear distinction by flow cytometry. This method is also compatible with subsequent fixation and permeabilization steps, as the covalent labeling is retained.

Experimental Protocol

- Reagent Preparation:
 - Prepare a 1 mM stock solution of **Sulfo-Cy3.5 amine** in high-quality, anhydrous DMSO.
 - Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
- Cell Preparation:
 - Harvest cells and wash them once with protein-free PBS to remove any residual amines from the culture medium.

- Resuspend the cell pellet in protein-free PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Dye Titration (Recommended):
 - To determine the optimal staining concentration, it is crucial to perform a dye titration.
 - Prepare a series of dilutions of the **Sulfo-Cy3.5 amine** stock solution in protein-free PBS.
 - Stain a mixture of live and heat-killed (65°C for 5-10 minutes) cells with the different dye concentrations.
 - The optimal concentration is the one that provides the best separation between the live and dead cell populations with minimal fluorescence in the live cell population.
- Staining Procedure:
 - Add the optimized concentration of **Sulfo-Cy3.5 amine** to the cell suspension.
 - Incubate for 15-30 minutes at room temperature or on ice, protected from light.
 - Wash the cells twice with a protein-containing buffer (e.g., PBS with 1% BSA or FACS buffer) to quench any unreacted dye.
- (Optional) Antibody Staining:
 - Proceed with standard protocols for staining cell surface markers with fluorescently conjugated antibodies.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer equipped with appropriate lasers and filters for Sulfo-Cy3.5 (e.g., excitation with a yellow-green laser and emission collection with a filter centered around 600 nm).
 - Gate on the cell population based on forward and side scatter properties.
 - Discriminate live and dead cells based on the fluorescence intensity of Sulfo-Cy3.5.

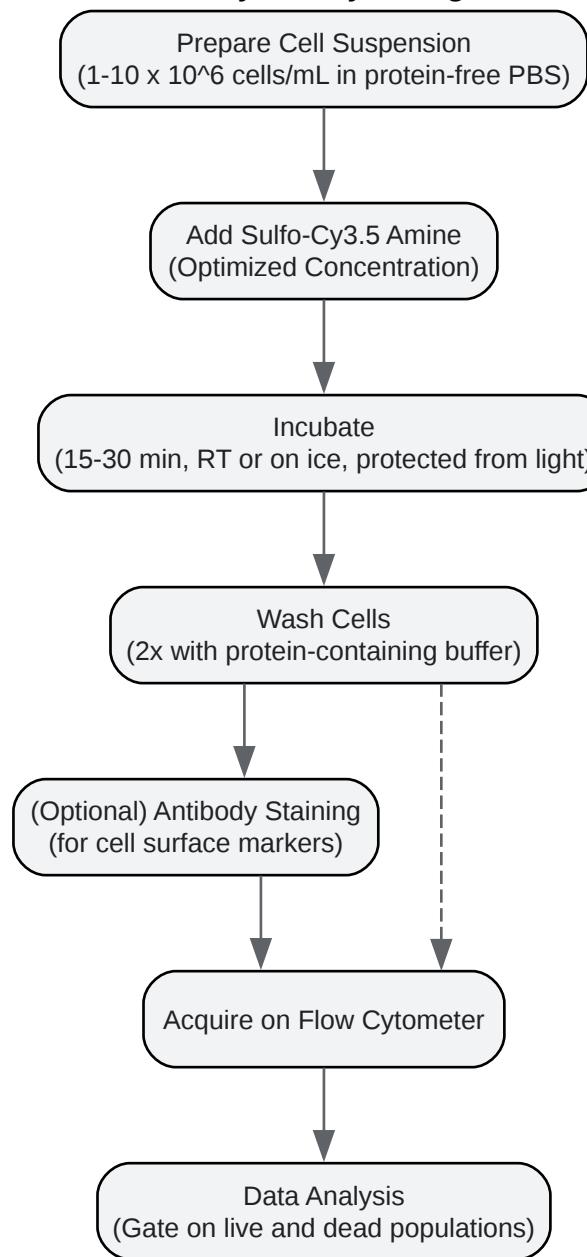
Representative Data

The following table provides an example of expected results from a live/dead discrimination assay using an amine-reactive dye.

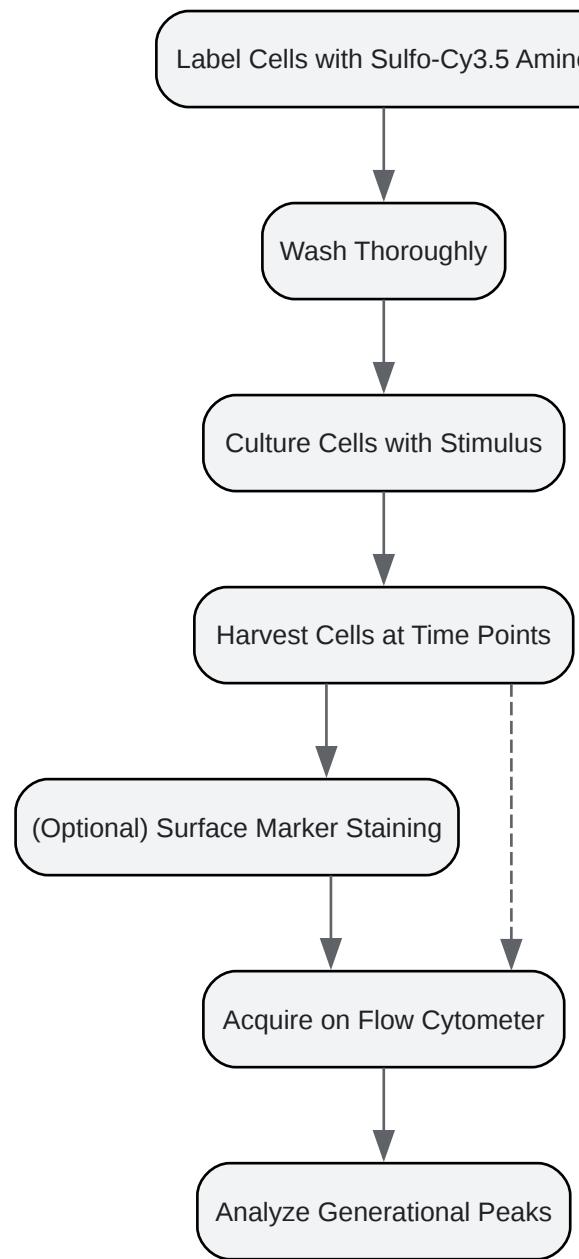
| Cell Population | Treatment | Mean Fluorescence Intensity (MFI) of Sulfo-Cy3.5 (Arbitrary Units) | % of Gated Cells |
|-----------------|--------------------|--|------------------|
| Jurkat Cells | Untreated (Live) | 150 | 95% |
| Jurkat Cells | Heat-Killed (Dead) | 8500 | 5% |

Workflow Diagram

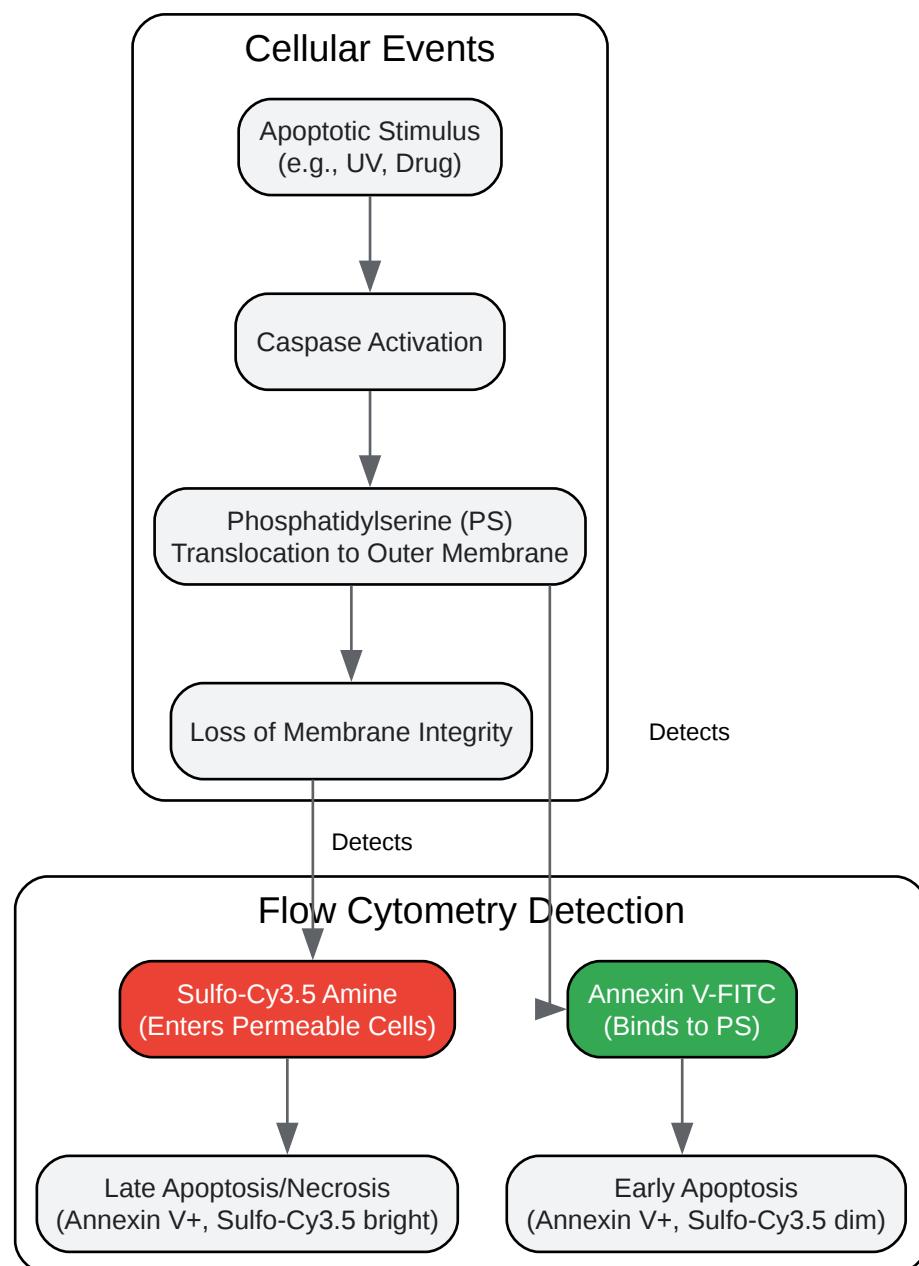
Workflow for Cell Viability Assay using Sulfo-Cy3.5 Amine



Workflow for Cell Proliferation Assay



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References

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